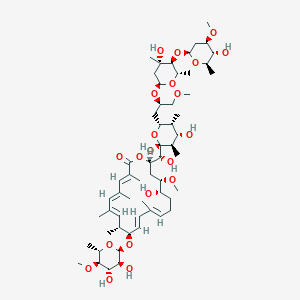![molecular formula C9H9N3O B062396 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one CAS No. 163120-50-1](/img/structure/B62396.png)
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes, including topoisomerase I and II, DNA polymerases, and reverse transcriptases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to exhibit antiviral activity against HIV, hepatitis B, and hepatitis C viruses. In addition, it has been shown to possess antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit a wide range of activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one. One of the potential areas of research is the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent antitumor activity and could be used as a lead compound for the development of new anticancer drugs. Another potential area of research is the investigation of the compound's potential use in the treatment of neurological disorders. This compound has been shown to exhibit neuroprotective properties and could be used for the development of new drugs for the treatment of neurological disorders. Finally, further research could be conducted to improve the solubility of this compound, making it more suitable for use in vivo.
Conclusion:
In conclusion, 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been reported using different methods. One of the most commonly used methods involves the reaction of 2-amino-3-chloroquinoxaline with ethyl glyoxalate in the presence of triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one.
Aplicaciones Científicas De Investigación
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antibacterial, and antifungal properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Número CAS |
163120-50-1 |
|---|---|
Nombre del producto |
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one |
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C9H9N3O/c13-9-11-7-3-1-2-6-8(7)12(9)5-4-10-6/h1-3,10H,4-5H2,(H,11,13) |
Clave InChI |
FIEAOHXEXPYUCR-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(C=CC=C3N1)NC2=O |
SMILES canónico |
C1CN2C3=C(C=CC=C3N1)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)




![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)



![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
